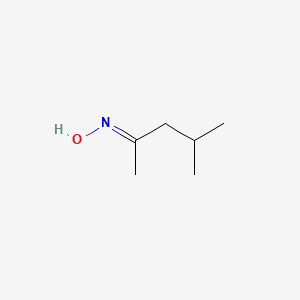

2-Pentanone, 4-methyl-, oxime

Description

Significance of Ketoxime Derivatives in Contemporary Chemistry

Ketoxime derivatives, including 2-Pentanone, 4-methyl-, oxime, are versatile compounds with a wide range of applications in modern chemistry. numberanalytics.comnih.gov They serve as crucial intermediates in the synthesis of various organic molecules such as amines, nitriles, and nitrogen-containing heterocyclic compounds. numberanalytics.commdpi.com The utility of ketoximes stems from the reactivity of the C=N-OH functional group, which can undergo various transformations. mdpi.com

One of the most notable reactions of ketoximes is the Beckmann rearrangement, an acid-catalyzed reaction that converts ketoximes into amides. wikipedia.org This reaction is of significant industrial importance, particularly in the production of caprolactam, the precursor to Nylon 6. testbook.combyjus.com Furthermore, oximes are widely used as ligands and sequestering agents for metal ions. wikipedia.org For instance, dimethylglyoxime (B607122) is a well-known reagent for the analysis of nickel. wikipedia.org In the realm of materials science, oxime-based polymers have been developed for applications such as self-healing materials. numberanalytics.com The field of "click chemistry" has also embraced oxime formation for the synthesis of highly functional and dynamic polymeric materials. researchgate.net

Historical Context of Oxime Chemistry and its Evolution

The history of oxime chemistry dates back to the 19th century, with the first synthesis of an oxime reported in 1882. numberanalytics.comnumberanalytics.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting the compound's structure. wikipedia.orgtestbook.com Initially, oximes were primarily used for the protection, purification, and characterization of carbonyl compounds due to their distinct melting points. testbook.com

Over the decades, the understanding and application of oxime chemistry have evolved significantly. numberanalytics.com Research has expanded from basic synthesis and characterization to exploring their diverse reactivity. numberanalytics.com The discovery of the Beckmann rearrangement was a pivotal moment, opening up new avenues for the industrial application of oximes. wikipedia.org In recent years, there has been a surge of interest in the radical reactions of oxime esters, which can be initiated by photochemistry or transition metals to generate iminyl radicals. nih.gov These radicals are valuable intermediates for constructing complex nitrogen-containing molecules. nih.gov The development of new catalysts and the application of oxime reactions in flow chemistry are emerging trends that continue to drive the evolution of this field. numberanalytics.com

Nomenclature and Stereochemical Considerations of 2-Pentanone, 4-methyl-, oxime

The systematic IUPAC name for 2-Pentanone, 4-methyl-, oxime is (NE)-N-(4-methylpentan-2-ylidene)hydroxylamine. nih.gov It is also commonly referred to as methyl isobutyl ketoxime, 4-methyl-2-pentanone (B128772) oxime, or MIBK oxime. chemeo.comnist.gov The molecule possesses a chiral center at the fourth carbon atom, but the primary stereochemical feature of interest is the geometric isomerism around the C=N double bond. wikipedia.org

Because the two organic groups attached to the carbonyl carbon of 4-methyl-2-pentanone are different (a methyl group and an isobutyl group), its oxime can exist as two distinct geometric stereoisomers. wikipedia.org These isomers are designated using the (E) and (Z) notation. wikipedia.org The (E) isomer (from the German entgegen, meaning opposite) has the hydroxyl group (-OH) on the opposite side of the larger priority group attached to the carbon. The (Z) isomer (from the German zusammen, meaning together) has the hydroxyl group on the same side as the larger priority group.

For 2-Pentanone, 4-methyl-, oxime, the two isomers are:

2-Pentanone, 4-methyl-, oxime, (2E)- (CAS No. 30669-66-0) industrialchemicals.gov.au

2-Pentanone, 4-methyl-, oxime, (2Z)- (CAS No. 30669-67-1) industrialchemicals.gov.au

These stereoisomers are often stable enough to be separated using standard laboratory techniques. wikipedia.org The (Z) configuration is generally considered the more stable form for many oximes. nih.gov

The stereochemistry of the oxime group has a profound influence on the molecule's reactivity and its interactions with other molecules. wikipedia.orgmdpi.com The spatial arrangement of the hydroxyl group relative to the other substituents affects the molecule's physical properties and its participation in chemical reactions.

One of the most significant examples of stereochemical influence is in the Beckmann rearrangement. wikipedia.org In this reaction, the group that is anti (opposite) to the hydroxyl group is the one that migrates. Therefore, the (E) and (Z) isomers of an unsymmetrical ketoxime will yield different amide products.

Furthermore, the stereochemistry of oximes can dictate the outcome of other reactions. For instance, in certain intramolecular reactions of ω-alkenyloximes, the (E)-isomers may react through one pathway (e.g., forming cyclic nitrones), while the (Z)-isomers favor a different pathway (e.g., intramolecular cycloaddition). maynoothuniversity.ie The stability of the isomers can also be influenced by intermolecular interactions, such as hydrogen bonding. In the solid state, (E)-isomers are often stabilized by intermolecular hydrogen bonds. mdpi.com The biological activity of oxime-containing compounds can also be dependent on their stereochemistry, with one isomer exhibiting significantly different effects than the other. mdpi.comtubitak.gov.tr

Structure

3D Structure

Properties

CAS No. |

30669-66-0 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(NZ)-N-(4-methylpentan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C6H13NO/c1-5(2)4-6(3)7-8/h5,8H,4H2,1-3H3/b7-6- |

InChI Key |

ZKALVNREMFLWAN-SREVYHEPSA-N |

SMILES |

CC(C)CC(=NO)C |

Isomeric SMILES |

CC(C)C/C(=N\O)/C |

Canonical SMILES |

CC(C)CC(=NO)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Pentanone, 4 Methyl , Oxime

Foundational Oximation Reactions

The cornerstone for the synthesis of 2-Pentanone, 4-methyl-, oxime is the reaction between the ketone, 4-methyl-2-pentanone (B128772), and hydroxylamine (B1172632). This transformation is a classic example of a nucleophilic addition to a carbonyl group, resulting in the formation of a C=N double bond characteristic of oximes. nih.govresearchgate.net

Nucleophilic Addition of Hydroxylamine to Carbonyl Centers

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the partially positive carbonyl carbon of 4-methyl-2-pentanone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral carbinolamine intermediate. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming an iminium ion.

Deprotonation: A base removes a proton from the nitrogen, resulting in the final oxime product and regenerating the catalyst.

Reaction Conditions and Stoichiometric Optimization

The yield and purity of the resulting 2-Pentanone, 4-methyl-, oxime are highly dependent on the specific reaction conditions. Factors such as the choice of reagents, pH, temperature, and reaction duration must be carefully controlled for optimal outcomes.

Role of Hydroxylamine Hydrochloride and Basic Media

In laboratory and industrial synthesis, hydroxylamine is commonly used in the form of its salt, hydroxylamine hydrochloride (NH₂OH·HCl), due to its greater stability compared to the free base. nih.govresearchgate.netchemicalbook.com However, for the nucleophilic addition to occur, the free hydroxylamine must be liberated from its salt. This is achieved by adding a base to the reaction mixture.

The base neutralizes the hydrochloric acid, freeing the hydroxylamine to react with the ketone. Common bases used for this purpose include sodium carbonate and potassium carbonate. researchgate.netgoogle.com The use of a heterogeneous carbonate base is also a documented method. google.com This approach ensures a controlled release of the nucleophilic hydroxylamine, facilitating a smooth reaction.

Impact of Temperature and Reaction Time on Product Yield and Purity

Temperature and reaction time are critical parameters that directly influence the rate of reaction and the formation of by-products. The oximation of ketones is often carried out at elevated temperatures to ensure a reasonable reaction rate. For instance, processes for preparing ketoximes describe reaction temperatures in the range of 65 to 110°C. google.com

Below is a table summarizing typical reaction conditions for ketoxime synthesis.

| Parameter | Value/Condition | Rationale |

| Hydroxylamine Source | Hydroxylamine hydrochloride or sulfate | Enhanced stability and handling compared to free hydroxylamine. google.com |

| Base | Sodium or Potassium Carbonate | Liberates free hydroxylamine from its salt to act as a nucleophile. researchgate.netgoogle.com |

| Temperature | 65 - 110 °C | To achieve an optimal reaction rate without significant product degradation. google.com |

| Reaction Time | ~8 hours | To ensure a high degree of conversion from ketone to oxime. google.com |

| Solvent | Alkanols (e.g., ethanol, propanol) | Provides a suitable medium for the reactants. google.com |

Catalytic Approaches in Oxime Synthesis

While the reaction can proceed without a catalyst, the rate and efficiency are often improved by the presence of a catalyst.

Acid Catalysis in Imin Formation

The formation of imines, including oximes, is a reversible, acid-catalyzed process. libretexts.org The key role of the acid catalyst is to facilitate the dehydration of the carbinolamine intermediate. By protonating the hydroxyl group of the carbinolamine, the acid converts it into a much better leaving group, H₂O. libretexts.org This E1-like loss of water leads to the formation of an iminium ion, which is then deprotonated to yield the final oxime. The reaction rate is highly dependent on the pH; the reaction is slow at very high or very low pH and is fastest at a weakly acidic pH. libretexts.org This is because at low pH, the hydroxylamine nucleophile is fully protonated and non-nucleophilic, while at high pH, there is not enough acid to catalyze the dehydration of the carbinolamine.

Titanosilicate Catalysis for Ammoximation Processes

The synthesis of ketoximes, including 2-Pentanone, 4-methyl-, oxime, can be efficiently achieved through ammoximation, a process that has been extensively studied, particularly for the industrial production of cyclohexanone (B45756) oxime. researchgate.nethydro-oxy.com This reaction typically involves the catalytic reaction of a ketone with ammonia (B1221849) and an oxidizing agent, most commonly hydrogen peroxide, over a titanosilicate catalyst. google.com

Titanium silicalite-1 (TS-1) is a widely recognized catalyst for these transformations due to its unique structural and catalytic properties. cas.czbath.ac.uk The process, contextualized from the synthesis of other ketoximes like methyl ethyl ketoxime (MEKO) and cyclohexanone oxime, involves the in situ formation of hydroxylamine on the titanium active sites within the zeolite framework. hydro-oxy.combath.ac.uk This intermediate species then reacts non-catalytically with the ketone (4-methyl-2-pentanone) to yield the corresponding oxime. hydro-oxy.combath.ac.uk

Key advantages of using titanosilicate catalysts include high conversion and selectivity, often exceeding 95-99% under optimized conditions. researchgate.nethydro-oxy.com The reaction is typically carried out in a three-phase system (organic-aqueous-solid), which simplifies catalyst separation and recovery. researchgate.net Research into bifunctional catalysts, such as those combining palladium-gold nanoparticles with TS-1, has demonstrated the potential for in situ hydrogen peroxide generation, further enhancing the green credentials of the ammoximation route. hydro-oxy.comacs.org

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Catalyst | Titanium Silicalite-1 (TS-1) | researchgate.nethydro-oxy.com |

| Reactants | Ketone, Ammonia (NH₃), Hydrogen Peroxide (H₂O₂) | google.com |

| Temperature | 40-100 °C | google.com |

| Reaction Time | 3-6 hours | google.com |

| Ketone Conversion | >98% | researchgate.net |

| Oxime Selectivity | >99% | researchgate.net |

Advanced Synthetic Strategies and Pathway Diversification

Beyond traditional methods, advanced strategies are being explored to enhance the efficiency, safety, and environmental profile of 2-Pentanone, 4-methyl-, oxime synthesis.

Alternative Oximation Reagents (e.g., Acetylhydroxamic Acid)

Alternative reagents to hydroxylamine or the ammoximation trio (ammonia/hydrogen peroxide) have been investigated. One such example is the use of acetylhydroxamic acid in the presence of a strong acid catalyst like sulfuric acid. Research has demonstrated the synthesis of ketoximes from ketones using this reagent. chemicalbook.com In a procedure involving acetophenone (B1666503), a structurally related ketone, the reaction with acetylhydroxamic acid in refluxing acetonitrile (B52724) yielded the corresponding oxime, albeit as a minor product compared to the amide formed via the Beckmann rearrangement. chemicalbook.com This indicates that while alternative reagents can be used, careful control of reaction conditions is crucial to favor oximation over competing pathways.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Ketone | Acetophenone | chemicalbook.com |

| Oximation Reagent | Acetylhydroxamic acid | chemicalbook.com |

| Catalyst | Sulfuric acid (H₂SO₄) | chemicalbook.com |

| Solvent | Acetonitrile | chemicalbook.com |

| Condition | Reflux | chemicalbook.com |

| Reaction Time | 8.5 - 11.5 hours | chemicalbook.com |

| Oxime Yield | 7% | chemicalbook.com |

Continuous Flow Synthesis Protocols

The transition from batch to continuous flow processing offers significant advantages for chemical synthesis, including improved safety, better heat and mass transfer, and enhanced process control. nih.gov While specific protocols for 2-Pentanone, 4-methyl-, oxime are not extensively detailed in the available literature, the principles have been successfully applied to the synthesis of related compounds, such as norketamine, from ketone precursors. nih.gov

A hypothetical continuous flow setup for the synthesis of 2-Pentanone, 4-methyl-, oxime could involve pumping streams of the ketone, an oximation agent (like a hydroxylamine solution), and a catalyst through a heated reactor coil. nih.gov This approach would allow for precise control over residence time, temperature, and stoichiometry, potentially increasing yield and minimizing byproduct formation. The smaller reactor volumes inherent in flow chemistry also mitigate the hazards associated with handling potentially unstable reagents or exothermic reactions. nih.govafricacommons.net

Mitigation of Byproduct Formation in Ketoxime Synthesis

A significant side reaction in oximation is the Beckmann rearrangement, which converts the oxime into an amide, particularly under acidic conditions. google.com For instance, in the synthesis using acetylhydroxamic acid and sulfuric acid, acetanilide (B955) was the major product (80% yield) compared to the desired acetophenone oxime (7% yield). chemicalbook.com Mitigation strategies involve careful selection of catalysts and reaction conditions, such as maintaining a neutral or slightly basic pH, to suppress the rearrangement.

Hydrolysis of the ketoxime back to the parent ketone (4-methyl-2-pentanone) is another potential side reaction that can reduce yield. google.com This can be minimized by controlling the water content in the reaction mixture and during workup. Using heterogeneous catalysts, as in the ammoximation process, can also simplify product isolation and reduce the need for aqueous quenching steps that might promote hydrolysis. researchgate.net

Derivatization and Complex Formation

2-Pentanone, 4-methyl-, oxime can serve as a precursor for the synthesis of more complex molecules, such as dioximes and other polyoxime derivatives.

Synthesis of Dioxime and Other Polyoxime Derivatives

A notable derivatization is the synthesis of 4-Methyl-2,3-pentanedione dioxime. This can be achieved in a two-step process starting from 4-methyl-2-pentanone. researchgate.net

Step 1: Synthesis of Isonitroso 4-Methyl-2-pentanone (HIMP): The first step involves the reaction of 4-methyl-2-pentanone with an alkyl nitrite, such as n-pentyl nitrite, under acidic conditions to introduce a second oxime-like functional group, forming an α-keto-oxime. researchgate.net

Step 2: Formation of the Dioxime: The resulting HIMP is then treated with hydroxylamine hydrochloride (NH₂OH·HCl) to convert the remaining ketone group into a second oxime group, yielding 4-Methyl-2,3-pentanedione dioxime. researchgate.net

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 4-Methyl-2-pentanone | n-pentyl nitrite, Acid | Isonitroso 4-Methyl-2-pentanone (HIMP) | researchgate.net |

| 2 | Isonitroso 4-Methyl-2-pentanone (HIMP) | Hydroxylamine hydrochloride (NH₂OH·HCl) | 4-Methyl-2,3-pentanedione dioxime | researchgate.net |

Furthermore, general methodologies exist for converting ketoximes into dioxime oxalates. This involves a one-pot reaction of the ketoxime with oxalyl chloride in the presence of a base like triethylamine. mdpi.com These dioxime derivatives are valuable as clean sources of iminyl radicals, which are important intermediates in various organic transformations. mdpi.com

Formation of Metal Complexes with Oxime Ligands

The oxime group (C=N-OH) of 2-Pentanone, 4-methyl-, oxime, also known as methyl isobutyl ketoxime (MIBKO), provides a versatile coordination site for the formation of metal complexes. Oximes and their deprotonated form, oximates, are known to act as ligands for a wide range of transition metals. at.uamanavchem.com The chemistry of oxime/oximato metal complexes has been an active area of research since the early 20th century. at.ua

Oxime ligands can coordinate to a central metal atom in several ways, exhibiting an ambidentate character. researchgate.net It is generally accepted that the most stable metal complexes are formed when the chelate rings involve bonding between the oximino-nitrogen atom and the metal. researchgate.net However, there are confirmed instances of metal chelate complexes where the oxime ligand coordinates to the central metal atom via the oximino-oxygen atom. researchgate.net

The lone pair of electrons on the nitrogen atom and the oxygen atom of the hydroxyl group can both participate in forming coordinate bonds. The flexibility of the oxime/oximato species around the metal-nitrogen bond can also allow for the formation of intermolecular hydrogen bonds, which can lead to the creation of extended two-dimensional or three-dimensional networks. at.ua While specific studies detailing the coordination complexes of 2-Pentanone, 4-methyl-, oxime are not extensively documented in readily available literature, its behavior can be inferred from the well-established coordination chemistry of other ketoximes. These complexes have applications in various fields, including catalysis and materials science. manavchem.com

Synthesis of O-substituted Oxime Derivatives

The hydroxyl group of 2-Pentanone, 4-methyl-, oxime is a key functional group that allows for the synthesis of a variety of O-substituted derivatives, including O-alkyl, O-acyl, and O-silyl ethers. These derivatives are valuable intermediates in organic synthesis.

A general and classical method for producing O-alkyl oximes involves the reaction of the parent oxime with an organohalide, such as methyl iodide, in the presence of an alkali metal alkoxide like sodium methoxide. google.comgoogle.com A modified two-step procedure involves first converting the oxime to its salt form by reacting it with an alkali metal alkoxide, followed by purification and reaction with an alkyl bromide or chloride in an aprotic-dipolar solvent. google.comgoogle.com Another approach involves reacting the oxime with an organohalide and powdered sodium hydroxide (B78521) in the presence of water in an aprotic-dipolar solvent. google.com A further simplified process involves reacting an alkali metal hydroxide with an excess of the oxime to form the oxime salt, removing water via azeotropic distillation, and then reacting the anhydrous salt with an organohalide. google.com

O-acyl oximes are another important class of derivatives. These can be synthesized by the O-acylation of the crude oxime with an acyl chloride, such as pivaloyl chloride. O-acyl oximes have gained significant attention as versatile building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles through transition metal-catalyzed reactions. rsc.org They can act as internal oxidants in C-H activation reactions, avoiding the need for external oxidants. rsc.org

O-silyl derivatives of 2-Pentanone, 4-methyl-, oxime are also of significant interest. For instance, Methyl tris(methyl isobutyl ketoxime) silane (B1218182) is a known compound used as a crosslinking agent. nih.govoakwoodchemical.com This compound is synthesized from 2-Pentanone, 4-methyl-, oxime and a suitable silicon precursor. The synthesis of oxime silanes has been a subject of study, with various methyl isobutyl ketoxime silanes having been synthesized for toxicological evaluation.

Below is a table summarizing some of the synthesized O-substituted derivatives of ketoximes, with methodologies applicable to 2-Pentanone, 4-methyl-, oxime.

Table 1: Examples of Synthetic Methodologies for O-Substituted Oxime Derivatives

| Derivative Class | Reagents | General Reaction |

|---|---|---|

| O-Alkyl Oximes | Oxime, Organohalide, Alkali Metal Alkoxide | R₂C=NOH + R'-X + M-OR'' → R₂C=NOR' + M-X + R''OH |

| O-Alkyl Oximes | Oxime, Organohalide, Powdered NaOH | R₂C=NOH + R'-X + NaOH → R₂C=NOR' + NaX + H₂O |

| O-Acyl Oximes | Oxime, Acyl Chloride, Base | R₂C=NOH + R'COCl + Base → R₂C=NOCOR' + Base·HCl |

| O-Silyl Oximes | Oxime, Chlorosilane, Base | 3 R₂C=NOH + R'SiCl₃ + 3 Base → (R₂C=NO)₃SiR' + 3 Base·HCl |

The synthesis of these O-substituted derivatives significantly expands the utility of 2-Pentanone, 4-methyl-, oxime as a versatile chemical intermediate. honeywell-pmt.com

Chemical Reactivity and Transformation Mechanisms of 2 Pentanone, 4 Methyl , Oxime

Oxidation Reactions and Product Formation (e.g., Nitriles, Amides)

The oxidation of ketoximes like 2-Pentanone, 4-methyl-, oxime can lead to several products, depending on the oxidizing agent and reaction conditions. While the direct oxidation of this specific ketoxime is not extensively detailed in readily available literature, general principles of oxime chemistry suggest potential pathways. The oxidation of oximes can yield products such as the parent ketone (4-methyl-2-pentanone) and nitroalkanes. nih.gov

In broader contexts of oxime chemistry, oxidation can be a route to synthesizing other nitrogen-containing compounds. For instance, the oxidation of amidoximes, which are structurally related to ketoximes, can selectively produce nitriles or amides. nih.gov Oxidants like lead tetraacetate (Pb(OAc)4) tend to favor nitrile formation, whereas reagents capable of transferring an oxygen atom, such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA), selectively form amides. nih.gov While these specific reactions apply to amidoximes, they illustrate the versatile reactivity of the oxime functional group towards oxidation. Dehydration of aldoximes, a related reaction, is a common method for synthesizing nitriles. wikipedia.orgorganic-chemistry.org

Reduction Reactions and Amine Synthesis

The reduction of 2-Pentanone, 4-methyl-, oxime is a key reaction for the synthesis of the corresponding primary amine, 1,3-dimethylbutylamine (B105974) (or 4-methyl-2-pentanamine). This transformation is significant as chiral amines are valuable intermediates in the pharmaceutical and agrochemical industries. tsijournals.com

Various methods can achieve this reduction:

Chemical Reduction : Traditional chemical methods employ reagents like sodium metal in ethanol, sodium amalgam, or metal hydrides such as lithium aluminum hydride (LiAlH4). wikipedia.orgsciencemadness.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is also a common industrial practice. tsijournals.com These methods are generally effective but can require harsh conditions and may not be selective if other reducible functional groups are present. tsijournals.com

Biocatalytic Reduction : An environmentally benign alternative involves the use of microorganisms. A study screened various yeast cultures for their ability to reduce 2-Pentanone, 4-methyl-, oxime. Several strains demonstrated oxime reductase activity, successfully converting the oxime to 1,3-dimethylbutylamine. tsijournals.com This biocatalytic approach is noted for its mild reaction conditions and potential for enantioselectivity, producing optically active amines. tsijournals.com The reaction is also chemoselective, as demonstrated by the reduction of diacetyl monoxime, where the oxime group was reduced in preference to a keto group. tsijournals.com

| Yeast Culture No. | Substrate: 4-methyl-2-pentanone (B128772) oxime (% Conversion) | Substrate: Acetophenone (B1666503) oxime (% Conversion) | Substrate: Benzoin oxime (% Conversion) |

|---|---|---|---|

| NCIM 3090 | 42.1 | 45.2 | 40.1 |

| NCIM 3215 | 35.2 | 40.5 | 38.2 |

| NCIM 3288 | 30.8 | 35.8 | 33.6 |

| NCIM 3328 | 40.1 | 43.2 | 39.5 |

| NCIM 3456 | 25.6 | 30.1 | 28.4 |

Nucleophilic Substitution Pathways

Direct nucleophilic substitution on the sp2-hybridized carbon of the oxime double bond is generally not a favored pathway. However, the oxime functional group can be modified to facilitate such reactions. For example, the hydroxyl group of the oxime can be converted into a better leaving group, such as a tosylate or mesylate. This activation makes the nitrogen atom susceptible to rearrangement reactions like the Beckmann rearrangement (see section 3.5), which involves a migration step that can be considered an intramolecular nucleophilic attack.

In a related compound, 4-Methyl-2-pentanone, O, O', O''-(ethenyl silylidyne) trioxime, it is noted that the silylidyne group can react with nucleophiles under basic conditions, demonstrating a substitution pathway available to derivatives of the parent oxime.

Hydrolytic Degradation Mechanisms (pH-dependent)

Oximes can undergo hydrolysis to regenerate the parent ketone or aldehyde and hydroxylamine (B1172632). wikipedia.org This reaction is essentially the reverse of the oxime formation. The stability of oximes towards hydrolysis is significantly greater than that of related imines or hydrazones. nih.gov

The hydrolysis of oximes is catalyzed by acid. nih.gov The mechanism involves the protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water. The rate of hydrolysis is therefore dependent on the pH of the solution. In a comparative study of isostructural hydrazones and an oxime, the oxime was found to be substantially more stable. At a neutral pD (the equivalent of pH in deuterium (B1214612) oxide) of 7.0, the rate constant for oxime hydrolysis was approximately 1000-fold lower than for simple hydrazones. nih.gov This enhanced stability is attributed to the higher electronegativity of the oxygen atom compared to a nitrogen atom, which makes the initial, rate-limiting protonation step less favorable for the oxime. nih.gov

Thermal Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic reaction of ketoximes, converting them into N-substituted amides under acidic conditions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For 2-Pentanone, 4-methyl-, oxime, this reaction would yield one of two possible amides, depending on which alkyl group migrates.

The mechanism is initiated by the protonation of the oxime's hydroxyl group by a strong acid (like sulfuric acid or polyphosphoric acid), converting it into a good leaving group (water). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This is followed by a concerted step where the alkyl group positioned anti (opposite) to the hydroxyl group migrates from the carbon to the nitrogen atom, with the simultaneous departure of the water molecule. wikipedia.orgorganic-chemistry.org This stereospecific migration results in the formation of a nitrilium ion intermediate, which is then attacked by water. masterorganicchemistry.com Tautomerization of the resulting intermediate yields the final stable amide product. masterorganicchemistry.com

For 2-Pentanone, 4-methyl-, oxime, the two groups attached to the carbonyl carbon are a methyl group and an isobutyl group. The oxime can exist as two geometric isomers ((E) and (Z)), and the migrating group is the one anti to the hydroxyl group. wikipedia.org

If the isobutyl group migrates, the product is N-isobutylacetamide.

If the methyl group migrates, the product is N-methyl-3-methylbutanamide.

The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl, aryl > primary alkyl > methyl. alfa-chemistry.comyoutube.com Therefore, the migration of the isobutyl group (a primary alkyl) might be slightly favored over the methyl group, although a mixture of products is possible if isomerization of the oxime occurs under the reaction conditions. alfa-chemistry.com

Interaction with Biological Macromolecules and Enzyme Systems

The oxime functional group is known to interact with biological systems, most notably through its ability to inhibit certain enzymes.

Oximes are well-documented as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, such as nerve agents. nih.govnih.govwikipedia.org However, these same oxime compounds can also act as reversible inhibitors of non-inhibited AChE. nih.govmmsl.cz

Covalent Bond Formation with Target Molecules

The oxime functional group of 2-Pentanone, 4-methyl-, oxime (also known as methyl isobutyl ketoxime, MIBKO) is a versatile reactive center capable of undergoing various transformations that result in the formation of new covalent bonds with target molecules. guidechem.com These reactions are fundamental to its application in chemical synthesis and as an industrial additive. The primary mechanisms of covalent bond formation involve the rearrangement of the oxime structure and reactions at the hydroxyl group.

A significant pathway for the covalent modification of 2-Pentanone, 4-methyl-, oxime is the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction transforms the ketoxime into an N-substituted amide, effectively rearranging its carbon-nitrogen framework and forming new carbon-nitrogen and carbon-oxygen double bonds. masterorganicchemistry.comyoutube.com The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as sulfuric acid or polyphosphoric acid, which converts it into a good leaving group (water). wikipedia.orgalfa-chemistry.com

The key step in the mechanism is the migration of an alkyl group from the carbon to the nitrogen atom, which occurs simultaneously with the expulsion of the water molecule. organic-chemistry.orgalfa-chemistry.com This process is stereospecific; the group that is positioned anti-periplanar to the hydroxyl leaving group is the one that migrates. wikipedia.orgorganic-chemistry.org Because 2-Pentanone, 4-methyl-, oxime is an unsymmetrical ketoxime, it exists as two geometric isomers ((E) and (Z)), leading to the formation of two distinct amide products depending on which isomer reacts. industrialchemicals.gov.au

The migration of the alkyl group results in the formation of a nitrilium ion intermediate, which is then attacked by a nucleophile, typically water. alfa-chemistry.com Subsequent tautomerization yields the stable amide product. masterorganicchemistry.com The choice of migrating group and the resulting amide product is dictated by the initial geometry of the oxime.

| Isomer of 2-Pentanone, 4-methyl-, oxime | Migrating Group (Anti- to -OH) | Resulting Amide Product |

| (E)-isomer | Isobutyl group | N-isobutylacetamide |

| (Z)-isomer | Methyl group | N-methyl-3-methylbutanamide |

Table 1: Potential products from the Beckmann rearrangement of the (E) and (Z) isomers of 2-Pentanone, 4-methyl-, oxime.

The conditions for the Beckmann rearrangement can be varied, often requiring elevated temperatures and strong acid catalysts. alfa-chemistry.com Other reagents known to promote the rearrangement include tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org Research has demonstrated the conversion of ketoximes to amides under various conditions. For instance, a procedure involving refluxing in acetonitrile (B52724) with acetylhydroxamic acid and sulfuric acid has been documented for amide preparation. chemicalbook.com

| Reactant | Catalyst/Reagent | Solvent | Conditions | Product Type |

| Ketoxime | Sulfuric Acid / Acetohydroxamic Acid | Acetonitrile | Reflux (11.5 h) | Amide |

Table 2: Representative reaction conditions for the Beckmann rearrangement leading to amide formation. chemicalbook.com

Beyond rearrangement, 2-Pentanone, 4-methyl-, oxime can form covalent bonds through reactions of its hydroxyl group, particularly with silicon-containing compounds. It is used as a chemical intermediate in the production of various silanes. honeywell-pmt.com In these reactions, the oxime acts as a nucleophile, displacing a leaving group (such as chloride) from a silane (B1218182) precursor to form a new silicon-oxygen (Si-O) covalent bond. This results in the formation of oximosílanes, such as Methyl tris(methyl isobutyl ketoxime) silane. nih.gov These molecules often serve as crosslinking agents in sealants and coatings.

| Reactant 1 | Reactant 2 (Target Molecule) | Bond Formed | Product Class | Example Product |

| 2-Pentanone, 4-methyl-, oxime | Methyltrichlorosilane | O-Si | Oximosilane | Methyl tris(methyl isobutyl ketoxime) silane nih.gov |

Table 3: Covalent bond formation with a silicon-containing target molecule.

Furthermore, the function of 2-Pentanone, 4-methyl-, oxime as an anti-skinning agent in paints and coatings relies on its ability to form covalent bonds. industrialchemicals.gov.aueuropa.eu It acts as an antioxidant, preventing the premature polymerization and skin formation caused by oxidative crosslinking of resins. guidechem.com This is achieved by scavenging free radicals, particularly peroxyl radicals, that propagate the drying process. The reaction involves the transfer of a hydrogen atom from the oxime's hydroxyl group to the radical, which in turn can lead to the formation of new, stable covalent adducts, effectively terminating the radical chain reaction.

Advanced Spectroscopic and Chromatographic Characterization of 2 Pentanone, 4 Methyl , Oxime and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-Pentanone, 4-methyl-, oxime reveals characteristic absorption bands that confirm its oxime structure. The gas-phase spectrum provided by the National Institute of Standards and Technology (NIST) shows several key peaks. nist.govnist.gov A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group in the oxime. The C=N (imine) stretching vibration typically appears in the 1690-1620 cm⁻¹ region. Additionally, various C-H stretching and bending vibrations from the isobutyl and methyl groups are observed in the 3000-2800 cm⁻¹ and 1500-1300 cm⁻¹ regions, respectively. chemicalbook.com

Table 1: Characteristic FT-IR Absorption Bands for 2-Pentanone, 4-methyl-, oxime

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3600-3200 | O-H Stretch | Oxime (-NOH) |

| ~2960 | C-H Stretch | Alkyl (-CH₃, -CH₂, -CH) |

| ~1660 | C=N Stretch | Oxime (>C=N-) |

| ~1470 | C-H Bend | Alkyl (-CH₂) |

| ~1370 | C-H Bend | Alkyl (-CH₃) |

Note: Specific peak positions can vary based on the sample phase (gas, liquid, solid) and instrumentation.

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural assignment of 2-Pentanone, 4-methyl-, oxime.

¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton environment in the molecule. The spectrum would show a doublet for the two methyl groups of the isobutyl moiety, a multiplet for the single proton on the tertiary carbon, a doublet for the methylene (B1212753) protons adjacent to the isobutyl group, and a singlet for the methyl group attached to the imine carbon. A broad singlet, corresponding to the hydroxyl proton of the oxime group, would also be present. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon atoms within the molecule. chemicalbook.com The spectrum of 4-methyl-2-pentanone (B128772) oxime shows distinct signals for the six carbon atoms, including the C=N carbon, the carbons of the isobutyl group, and the methyl carbon attached to the imine. spectrabase.com

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Pentanone, 4-methyl-, oxime

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₂ | ~0.9 | Doublet |

| -CH(CH₃)₂ | ~1.8 | Multiplet |

| -CH₂- | ~2.1 | Doublet |

| =C-CH₃ | ~1.9 | Singlet |

Table 3: Experimental ¹³C NMR Chemical Shifts for 2-Pentanone, 4-methyl-, oxime

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| =C(CH₃)- | 11.2 |

| -CH(CH₃)₂ | 22.4 |

| -CH(CH₃)₂ | 27.9 |

| -CH₂- | 45.4 |

Note: Data is based on available spectral information and may vary with solvent and reference standard. chemicalbook.com

Mass Spectrometry for Compound Identification and Fragmentation Analysis (ESI-MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For a volatile compound like 2-Pentanone, 4-methyl-, oxime, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.

The electron ionization (EI) mass spectrum of 2-Pentanone, 4-methyl-, oxime shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 115, which corresponds to its molecular weight (C₆H₁₃NO). nist.govchemicalbook.com The fragmentation pattern provides structural information. Common fragmentation pathways for oximes can include cleavage of the N-O bond, the C-C bond alpha to the C=N group, and rearrangements. Key fragment ions observed in the spectrum help to confirm the structure of the isobutyl group and the position of the oxime functionality.

While Electrospray Ionization (ESI-MS) is more commonly used for larger, less volatile, and more polar molecules, it could potentially be used to analyze the protonated molecule [M+H]⁺ of the oxime under appropriate conditions.

Chromatographic Techniques for Purification and Purity Assessment (TLC, Column Chromatography, HPLC)

Chromatographic methods are indispensable for separating 2-Pentanone, 4-methyl-, oxime from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of reactions that synthesize the oxime. chemicalbook.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the disappearance of reactants and the appearance of the product can be visualized, often with the aid of a UV lamp or staining agents. chemicalbook.com

Column Chromatography: For purification on a larger scale, column chromatography is frequently used. A typical method involves using silica gel (60-120 mesh) as the stationary phase and an eluent system such as ethyl acetate/hexane (e.g., in a 1:4 ratio) to separate the oxime from unreacted starting materials and byproducts. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique for purity assessment. A reverse-phase (RP) HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, could be developed for the quantitative analysis of 2-Pentanone, 4-methyl-, oxime and its impurities. sielc.com

Gas Chromatography (GC): Given its volatility, GC is an excellent method for determining the purity of 2-Pentanone, 4-methyl-, oxime. Using a suitable column and a flame ionization detector (FID), high-resolution separation of the oxime from other volatile impurities can be achieved, allowing for precise quantification. kelid1.ir

Analytical Methodologies for Environmental Monitoring (GC-MS, HPLC-UV for degradation products)

As 2-Pentanone, 4-methyl-, oxime is used as an anti-skinning agent in paints and coatings, it can be released into the environment, particularly into the air, during the drying process. industrialchemicals.gov.aueuropa.eu Therefore, robust analytical methods are required for its environmental monitoring.

GC-MS for Air and Water Analysis: A validated method for determining several ketoximes, including 4-methyl-2-pentanone oxime, in workplace air involves sampling on a sorbent tube, followed by solvent desorption and analysis using GC with a nitrogen-selective detector (NSD). uzh.ch For broader environmental samples like water or for biological monitoring in matrices like urine, headspace GC-MS is a highly sensitive and specific technique. nih.govnih.gov This method effectively separates the volatile oxime from the sample matrix before chromatographic separation and mass spectrometric detection.

HPLC-UV for Degradation Products: The environmental fate of 2-Pentanone, 4-methyl-, oxime may involve degradation into other chemical species. High-Performance Liquid Chromatography coupled with an Ultraviolet (HPLC-UV) detector is a suitable technique for monitoring the appearance of polar, non-volatile degradation products in aqueous samples. The method's parameters, such as the mobile phase composition and detection wavelength, would be optimized based on the chemical properties of the expected degradants.

Computational and Theoretical Investigations of 2 Pentanone, 4 Methyl , Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Pentanone, 4-methyl-, oxime. These calculations can determine key molecular properties that govern the compound's behavior.

Detailed quantum chemical studies specifically on 2-Pentanone, 4-methyl-, oxime are not extensively available in peer-reviewed literature. However, the methodologies are well-established. Such calculations would typically involve geometry optimization to find the most stable three-dimensional structure of the molecule. From this optimized geometry, a range of electronic properties can be calculated.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For analogous oximes, DFT calculations have been used to determine these values and predict sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 2-Pentanone, 4-methyl-, oxime, an MEP map would likely show a negative potential around the oxygen and nitrogen atoms of the oxime group, indicating these are likely sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential site for nucleophilic interaction.

Calculated Physicochemical Properties: While detailed quantum chemical studies are scarce, some physicochemical properties have been calculated using computational methods, as shown in the table below.

| Property | Value | Unit | Source |

| Enthalpy of Formation (gas) | -252.25 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization | 48.64 | kJ/mol | Joback Calculated Property chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 1.883 | Crippen Calculated Property chemeo.com | |

| Water Solubility (logS) | -0.91 | mol/L | Crippen Calculated Property chemeo.com |

| Critical Temperature | 691.18 | K | Joback Calculated Property chemeo.com |

| Critical Pressure | 3107.10 | kPa | Joback Calculated Property chemeo.com |

These calculated values provide estimates of the compound's thermodynamic and partitioning behaviors.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govwustl.edu These simulations can provide detailed insights into the intermolecular forces and interactions that govern the behavior of 2-Pentanone, 4-methyl-, oxime in various environments, such as in solution or in mixtures with other substances.

Specific MD simulation studies focused on 2-Pentanone, 4-methyl-, oxime are not readily found in the scientific literature. However, the principles of how such simulations would be applied are well-understood. An MD simulation would typically involve creating a simulation box containing multiple molecules of 2-Pentanone, 4-methyl-, oxime, and potentially solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time. Analysis of these trajectories can reveal:

Hydrogen Bonding: The oxime group contains both a hydrogen bond donor (the -OH group) and acceptors (the nitrogen and oxygen atoms). MD simulations could quantify the extent and dynamics of hydrogen bonding between molecules of 2-Pentanone, 4-methyl-, oxime, which would significantly influence its physical properties like boiling point and viscosity.

Van der Waals Interactions: These non-covalent interactions, arising from temporary fluctuations in electron density, would also play a crucial role in the condensed-phase behavior of the compound. MD simulations can detail the nature and strength of these interactions.

Solvation Effects: By simulating 2-Pentanone, 4-methyl-, oxime in a solvent like water, MD can provide a molecular-level picture of how the solute and solvent molecules arrange themselves, which is key to understanding its solubility and partitioning behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate Prediction

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are particularly useful for assessing the environmental fate of chemicals where experimental data may be limited.

The persistence of volatile organic compounds like 2-Pentanone, 4-methyl-, oxime in the atmosphere is largely determined by their reaction rates with atmospheric oxidants, primarily the hydroxyl radical (•OH) and ozone (O₃). nih.gov

OH Radical Interactions: The reaction with hydroxyl radicals is often the primary degradation pathway for many organic compounds in the troposphere. QSPR models can be used to estimate the rate constant for this reaction. For 2-Pentanone, 4-methyl-, oxime, its atmospheric persistence has been assessed. The half-life of the chemical in the air is calculated to be approximately 2.5 days, based on its reactions with hydroxyl radicals. This suggests that the compound is persistent in the atmosphere.

Ozone Reactivity: The reaction with ozone is generally more significant for compounds containing carbon-carbon double bonds. While the C=N double bond in oximes can react with ozone, this reaction is typically slower than for alkenes. Specific QSPR modeling of the ozone reactivity for 2-Pentanone, 4-methyl-, oxime is not widely reported. General QSPR models for ozone reactivity exist and could be applied to estimate this rate constant. nih.gov

Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. The oxime functional group can be susceptible to hydrolysis, which would convert it back to the corresponding ketone (4-methyl-2-pentanone) and hydroxylamine (B1172632). The rate of hydrolysis can be influenced by pH and temperature. While specific computational modeling of the hydrolysis of 2-Pentanone, 4-methyl-, oxime has not been found, computational methods can be employed to study the reaction mechanism and calculate the activation energies for hydrolysis under different conditions. nih.gov

Photolysis: Photolysis is the degradation of a molecule by light. To predict photolysis pathways, computational chemistry can be used to calculate the molecule's UV-visible absorption spectrum. If the molecule absorbs light in the solar spectrum reaching the Earth's surface, direct photolysis is possible. Theoretical calculations can also explore the excited-state potential energy surfaces to identify likely bond-breaking pathways upon light absorption. For other organic compounds, DFT and time-dependent DFT (TDDFT) have been used to study their photochemical transformation processes.

Reaction Pathway Modeling and Optimization in Synthesis

Computational chemistry can be a valuable tool in understanding and optimizing the synthesis of 2-Pentanone, 4-methyl-, oxime. This typically involves the reaction of 4-methyl-2-pentanone (B128772) with hydroxylamine.

Reaction Pathway Modeling: Theoretical calculations can be used to model the reaction mechanism of oxime formation. This can involve identifying the transition states and intermediates along the reaction pathway. By calculating the energy barriers associated with different potential pathways, the most favorable reaction mechanism can be determined. For instance, computational models can help understand the role of catalysts or different solvent environments in facilitating the reaction. Recent work has shown that computational modeling, by calculating frontier orbital energies, can predict the success of photocatalyzed reactions involving oximes and alkenes. mit.edu This demonstrates the potential for using such models to guide the discovery of new synthetic routes.

Optimization in Synthesis: Once a reaction pathway is understood, computational tools can be used to optimize the reaction conditions for improved yield and efficiency. For example, modeling can help in the selection of optimal catalysts by calculating the binding energies of reactants and the energy barriers for the catalyzed reaction. While specific computational optimization studies for the synthesis of 2-Pentanone, 4-methyl-, oxime are not available in the literature, the general methodologies for catalyst design and reaction condition optimization using computational chemistry are well-established and could be applied. conicet.gov.ar

Research Applications of 2 Pentanone, 4 Methyl , Oxime in Specialized Chemical Fields

Role in Advanced Organic Synthesis as a Synthetic Intermediate

2-Pentanone, 4-methyl-, oxime is a valuable intermediate in organic synthesis due to the reactivity of its oxime group. researchgate.net This functionality allows for a variety of chemical transformations, making it a useful starting material for creating more complex molecules and foundational structures for various organic compounds. researchgate.net

Precursor for Complex Organic Molecule Synthesis

The utility of 2-Pentanone, 4-methyl-, oxime as a precursor stems from its ability to undergo several key reactions. The reactive oxime functionality is central to its role in building more complex molecular architectures. researchgate.net Two primary transformations include:

Beckmann Rearrangement: This classic organic reaction converts the oxime into a substituted amide. This provides a reliable pathway to synthesize a range of substituted amides, which are important functional groups in many organic molecules. researchgate.net

Oxime Reduction: The oxime group can be reduced to form the corresponding amine. This reaction expands the diversity of amine derivatives that can be synthesized from this precursor, offering routes to compounds with different chemical properties and applications. researchgate.net

These transformations highlight the compound's role as a versatile starting material for producing a variety of more complex organic structures.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to pharmaceuticals and natural products. The oxime group in 2-Pentanone, 4-methyl-, oxime can participate in intramolecular cyclization reactions. researchgate.net This process allows for the formation of various heterocyclic rings, establishing the compound as an essential building block in the synthesis of these crucial chemical structures. researchgate.netclinmedjournals.org Oximes and their derivatives are widely utilized in modern methodologies for preparing three-, five-, six-, and seven-membered heterocyclic compounds. fishersci.ca

Applications in Coordination Chemistry and Metal Ion Complexation

While oximes, in general, are known to act as chelating agents and form complexes with various metal ions, specific research detailing the application of 2-Pentanone, 4-methyl-, oxime in this field is not extensively documented in publicly available literature.

Development of Sensitive and Selective Reagents for Metal Detection and Quantification

A thorough review of available scientific literature did not yield specific studies on the use of 2-Pentanone, 4-methyl-, oxime for the development of sensitive and selective reagents for metal detection and quantification. Oxime groups are known to be effective ligands in transition-metal complex chemistry and can be used for the sequestration of particular metal ions. researchgate.netmanavchem.com However, detailed research findings or established methods employing 2-Pentanone, 4-methyl-, oxime for this specific purpose are not described.

Functional Roles in Material Science and Polymer Chemistry

In the realm of material science, 2-Pentanone, 4-methyl-, oxime has a well-established and critical role, particularly in the formulation of coatings.

Environmental Behavior and Degradation Pathways of 2 Pentanone, 4 Methyl , Oxime

Atmospheric Degradation Mechanisms

Once released into the atmosphere, primarily through volatilization from drying surface coatings, 2-Pentanone, 4-methyl-, oxime is subject to chemical transformation processes that determine its atmospheric lifetime.

Reaction with Hydroxyl Radicals (OH) and Ozone (O₃)

The primary atmospheric degradation pathway for 2-Pentanone, 4-methyl-, oxime is its reaction with hydroxyl (OH) radicals. Based on calculations, the estimated atmospheric half-life of this compound due to this reaction is approximately 29.842 hours. This suggests that the compound is relatively persistent in the air.

Aqueous Degradation Processes

Should 2-Pentanone, 4-methyl-, oxime enter aquatic environments, its fate is governed by processes such as hydrolysis and biodegradation.

Hydrolysis in Aquatic Environments (pH-dependent kinetics)

Oximes, as a chemical class, are known to undergo hydrolysis, a reaction with water that can lead to their breakdown. This process is generally understood to be catalyzed by acidic conditions. For oximes, the rate of hydrolysis is significantly influenced by the pH of the surrounding water.

While general principles of oxime hydrolysis are established, specific kinetic data for 2-Pentanone, 4-methyl-, oxime, such as its half-life at different pH values, are not well-documented in scientific literature. This data is crucial for accurately predicting its persistence in various aquatic systems.

Identification of Aqueous Degradation Products

Detailed studies identifying the specific degradation products resulting from the hydrolysis or other abiotic degradation processes of 2-Pentanone, 4-methyl-, oxime in water are currently lacking. Identifying these transformation products is essential for a comprehensive environmental risk assessment, as they may have their own distinct toxicological and environmental profiles.

Biodegradation Potential in Environmental Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the environmental attenuation of many chemicals. 2-Pentanone, 4-methyl-, oxime is considered to be biodegradable. An inherent biodegradation study conducted under OECD Test Guideline 302B demonstrated a 98% degradation of the compound over a 28-day period. This high level of degradation in a laboratory setting suggests that the compound is not expected to persist in environments with active microbial populations. However, the specific microbial pathways and the types of microorganisms responsible for its degradation have not been extensively studied.

Atmospheric Half-life of 2-Pentanone, 4-methyl-, oxime

| Degradation Pathway | Estimated Half-life |

| Reaction with OH radicals | 29.842 hours |

Biodegradation of 2-Pentanone, 4-methyl-, oxime

| Study Type | Test Guideline | Duration | Degradation |

| Inherent Biodegradation | OECD TG 302B | 28 days | 98% |

Susceptibility to Microbial Attack (inferred from related ketone studies)

Direct studies on the microbial degradation of 2-Pentanone, 4-methyl-, oxime are not extensively available in public literature. However, valuable inferences can be drawn from research conducted on its parent ketone, 4-methyl-2-pentanone (B128772), also known as methyl isobutyl ketone (MIBK), and other structurally similar ketones. The biodegradability of ketonic solvents is influenced by factors such as chain length, branching, and the presence of other functional groups. epa.gov

Research indicates that many simple ketones are susceptible to microbial attack. epa.gov For instance, microorganisms have demonstrated the ability to utilize ketones as a sole carbon source. epa.gov Studies on methyl isobutyl ketone (MIBK) have shown its biodegradability by acclimated mixed cultures derived from activated sludge. nih.gov The bacterium Pseudomonas putida KT-3, for example, is capable of utilizing MIBK as its sole carbon source. epa.govresearchgate.net

The structural characteristics of the ketone play a significant role in its degradation rate. Generally, lower chain ketones are more readily degraded. epa.gov Methyl substitution, as seen in 4-methyl-2-pentanone, tends to make the compound more resistant to microbial degradation compared to its straight-chain counterparts. epa.gov This suggests that while the oxime derivative may be biodegradable, its branched structure could result in a slower degradation rate compared to simpler oximes.

The table below, derived from studies on various ketonic solvents, provides an overview of their susceptibility to microbial degradation, which helps in inferring the potential behavior of 2-Pentanone, 4-methyl-, oxime.

Table 1: Biodegradability of Various Ketonic Solvents

| Compound Tested | Type of Test | Probable Fate in the Environment |

|---|---|---|

| 2-Butanone | P, AS, M | Extensive degradation |

| 3-Methylbutanone | P | Minor transformation |

| 2-Pentanone | P | Extensive degradation |

| 3-Pentanone | P | Minor transformation |

| 4-Methyl-2-pentanone | P, M | Minor transformation |

| 2-Hexanone | P | Extensive degradation |

| 2-Heptanone | P, M | Extensive degradation |

| Cyclohexanone (B45756) | P | Minor transformation |

Source: Inferred from data on microbial degradation of ketonic solvents. epa.gov P: Pure culture, M: Mixed culture, AS: Activated sludge system

Environmental Monitoring Methodologies for Oxime Compounds

Effective environmental monitoring is crucial for understanding the distribution and concentration of chemical compounds in various environmental compartments. A range of analytical methodologies has been developed for the detection and quantification of oxime compounds, including 2-Pentanone, 4-methyl-, oxime.

For air monitoring, a validated method exists for the determination of 2-Pentanone, 4-methyl-, oxime in the workplace atmosphere. This method involves drawing a defined volume of air through a sorbent tube (Chromosorb 106), followed by desorption with methanol (B129727) and analysis using gas chromatography with a nitrogen-selective detector (GC-NSD). baua.de This technique allows for both personal and stationary sampling to assess exposure levels in occupational settings. baua.de

For aqueous and soil matrices, high-performance liquid chromatography (HPLC) and liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) are powerful techniques for the analysis of oxime compounds. nih.govepa.govepa.gov For instance, a method for determining oxime carbamates in soil and water involves extraction with appropriate solvents, followed by analysis via HPLC with UV or fluorometric detection. nih.gov Similarly, LC/MS/MS methods have been developed for the sensitive and specific detection of oxamyl (B33474) and its oxime metabolite in water and soil. epa.govepa.gov These methods often require minimal sample cleanup and can achieve low limits of detection. epa.gov

Electrochemical methods also offer a promising approach for the detection of certain compounds through their interaction with oximes. An electrochemical sensor using cerium dioxide nanoparticles has been developed for the sensitive detection of organophosphorus pesticides by measuring the inhibition of the electrochemical oxidation of an oxime probe. rsc.org

The table below summarizes various methodologies used for monitoring oxime compounds in different environmental media.

Table 2: Environmental Monitoring Methodologies for Oxime Compounds

| Analytical Technique | Target Analyte(s) | Matrix | Key Features |

|---|---|---|---|

| Gas Chromatography-Nitrogen-Selective Detection (GC-NSD) | 2-Pentanone, 4-methyl-, oxime and other ketoximes | Workplace Air | Validated for personal and stationary sampling; involves adsorption on Chromosorb 106 and liquid desorption. baua.de |

| High-Performance Liquid Chromatography (HPLC) with UV/Fluorometric Detection | Oxime carbamates (e.g., aldicarb, oxamyl) | Soil, Groundwater, Surface Water | Involves solvent extraction and can determine concentrations from ng/mL to µg/mL. nih.gov |

| Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | Oxamyl and its oxime metabolite | Water | Highly sensitive and specific; requires minimal sample preparation (acidification). epa.gov |

| Liquid Chromatography/Mass Spectrometry (LC/MS) | Oxamyl and its oxime metabolite | Soil | Utilizes reversed-phase chromatography with selected ion monitoring for quantification. epa.gov |

Future Research Directions and Emerging Opportunities for 2 Pentanone, 4 Methyl , Oxime

Development of Novel Catalytic Systems for Sustainable Synthesis

The industrial production of 2-Pentanone, 4-methyl-, oxime typically involves the condensation of its parent ketone, 4-methyl-2-pentanone (B128772) (methyl isobutyl ketone or MIBK), with hydroxylamine (B1172632). researchgate.net Consequently, the sustainability of the entire process is heavily dependent on the synthesis of MIBK. Future research is focused on creating more efficient and environmentally benign catalytic systems for both the production of the MIBK precursor and its subsequent oximation.

Current MIBK production often relies on a three-step process starting from acetone, which can be energy-intensive. researchgate.net Research into single-stage, gas-phase synthesis of MIBK from more accessible starting materials like 2-propanol is a promising direction. conicet.gov.ar This involves bifunctional catalysts that combine metallic sites for hydro-dehydrogenation steps with acid-base sites for the crucial C-C bond-forming aldol (B89426) condensation reaction. conicet.gov.ar Novel catalysts, such as those based on hydrotalcite or palladium supported on transition metal-modified hexagonal mesoporous silica (B1680970) (HMS), are being engineered to enhance selectivity and yield under milder conditions, such as atmospheric pressure. uu.nlepa.gov

For the oximation step itself, emerging research points toward greener catalytic methods that avoid the stoichiometric use of reagents. A significant breakthrough is the use of supported gold-palladium (AuPd) alloyed nanoparticles with a titanium silicate-1 (TS-1) catalyst, which allows for the ammoximation of ketones using in-situ generated hydrogen peroxide (H₂O₂). nih.govhydro-oxy.com This approach, successfully demonstrated for cyclohexanone (B45756), eliminates the need to transport and store highly concentrated H₂O₂, offering substantial environmental and economic benefits. nih.gov Adapting this in-situ H₂O₂ generation system for the synthesis of 2-Pentanone, 4-methyl-, oxime represents a key opportunity for sustainable production.

| Catalyst System | Precursor(s) | Key Advantages | Research Focus |

| Bifunctional Cu-Mg-Al Mixed Oxides | 2-Propanol | One-pot synthesis, mild temperature, atmospheric pressure. conicet.gov.ar | Optimizing metal loading and acid-base properties. conicet.gov.ar |

| Pd/Hydrotalcite on Modified HMS | Acetone | High selectivity, solvent-free conditions. epa.gov | Engineering catalyst sites for cascade reactions. epa.gov |

| AuPd Nanoparticles + TS-1 | MIBK, NH₃, H₂, O₂ | In-situ H₂O₂ generation, enhanced safety, reduced waste. nih.gov | Application to aliphatic ketones like MIBK. nih.gov |

| Brønsted Acid Catalysis | MIBK, another oxime | Transoximation avoids hydroxylamine salts, aqueous medium. rsc.org | Catalyst recovery and reuse. rsc.org |

Exploration of Advanced Material Science Applications

Beyond its role as an anti-skinning agent, the oxime functional group is gaining significant attention in polymer and material science for its utility in "click chemistry" and the creation of dynamic covalent materials. rsc.orgrsc.org The formation of the oxime bond is highly efficient and reversible under specific conditions (e.g., changes in pH or competitive exchange), making it an ideal linkage for designing smart, responsive, and self-healing materials. researchgate.netresearchgate.net

Future research can explore 2-Pentanone, 4-methyl-, oxime as a key building block in this domain. Its branched alkyl structure could impart unique physical properties, such as hydrophobicity and flexibility, to polymer backbones. Potential applications include:

Dynamic Hydrogels: Incorporating the oxime into polymer networks could lead to hydrogels whose mechanical properties and gelation times can be precisely controlled, which is valuable for biomedical applications. rsc.org

Self-Healing Polymers: The reversible nature of the oxime bond could be harnessed to create polymers that can repair themselves after damage, extending the lifetime of coatings, adhesives, and other materials. rsc.org

Reconfigurable Materials: The ability to form and break oxime linkages via competitive exchange with other carbonyl or alkoxyamine compounds allows for the dissociation and reconstruction of macromolecular structures, such as star polymers, on demand. researchgate.net This opens possibilities for advanced drug delivery systems or recyclable polymer networks.

The inherent ability of 2-Pentanone, 4-methyl-, oxime to inhibit unwanted polymerization and act as an antioxidant could also be leveraged in the design of novel polymer modifiers and stabilizers. guidechem.com

In-depth Mechanistic Studies of Reactivity and Degradation

A comprehensive understanding of the reactivity and degradation pathways of 2-Pentanone, 4-methyl-, oxime is crucial for optimizing its performance in existing applications and ensuring its environmental and toxicological safety. Key areas for future mechanistic studies include:

Tautomerization: Oximes can exist in equilibrium with their C-nitroso tautomers. industrialchemicals.gov.au This tautomerization is of significant interest as C-nitroso compounds can have different reactivity and toxicological profiles. industrialchemicals.gov.au Computational studies on other oximes suggest this isomerization may occur via a bimolecular mechanism rather than a simple 1,2-hydrogen shift. nih.govresearchgate.net Detailed experimental and computational studies are needed to quantify the equilibrium for 2-Pentanone, 4-methyl-, oxime and understand the factors (e.g., solvent, pH, temperature) that influence it.

Hydrolysis: While oximes are generally more stable to hydrolysis than imines or hydrazones, they can decompose back to the parent ketone and hydroxylamine, particularly under acidic conditions. researchgate.netwikipedia.org Understanding the kinetics and mechanism of this hydrolysis is critical for predicting the shelf-life and performance of coating formulations where it is used as an anti-skinning agent.

Atmospheric Degradation: As a volatile organic compound (VOC), 2-Pentanone, 4-methyl-, oxime released into the environment will undergo atmospheric degradation. Its atmospheric half-life is estimated to be around 2.5 days, based on reactions with hydroxyl radicals. industrialchemicals.gov.au Studies on analogous compounds like 4-hydroxy-4-methyl-2-pentanone provide a model for investigating these degradation pathways, which are important for assessing the compound's environmental impact. researchgate.net

Integration of Computational Chemistry for Predictive Modeling

Computational chemistry and machine learning offer powerful tools to accelerate research and gain deeper insights into the behavior of 2-Pentanone, 4-methyl-, oxime, reducing the need for time-consuming and expensive laboratory experiments. azolifesciences.comaltex.org

Future research should integrate these in silico approaches to:

Model Reaction Mechanisms: Use Density Functional Theory (DFT) and other quantum mechanical methods to elucidate the transition states and energy barriers for key reactions, such as the oxime-nitroso tautomerization, hydrolysis, and the Beckmann rearrangement. researchgate.netresearchgate.net This can help in designing catalysts and reaction conditions to favor desired outcomes.

Predict Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models can predict properties like solubility, boiling point, and partitioning coefficients for the parent oxime and its derivatives. nih.gov This is valuable for screening potential new molecules for specific applications.

Simulate Material Performance: Molecular dynamics simulations can model how 2-Pentanone, 4-methyl-, oxime interacts with other components in a formulation, such as binding to metal catalysts in paints or integrating into a polymer matrix. This can aid in the rational design of improved anti-skinning agents or novel dynamic materials.

Refine Toxicological Profiles: Computational toxicology can build predictive models for various toxicity endpoints. nih.govfrontiersin.org Given the toxicological concerns associated with structurally similar oximes, such models can help prioritize testing, understand mechanisms of toxicity, and design safer alternatives. industrialchemicals.gov.au Pharmacokinetic models, similar to those developed for MIBK, could also predict the absorption, distribution, metabolism, and excretion of the oxime in biological systems. nih.govnih.gov

Investigation of Previously Underexplored Derivatization Pathways

The oxime functional group is a versatile synthon that can be converted into a range of other functionalities. While these reactions are well-known in organic chemistry, their application to 2-Pentanone, 4-methyl-, oxime to create novel derivatives with potentially valuable properties remains largely unexplored.

Key derivatization pathways for future investigation include:

The Beckmann Rearrangement: This classic acid-catalyzed reaction rearranges a ketoxime into an N-substituted amide. wikipedia.orgorganic-chemistry.org For 2-Pentanone, 4-methyl-, oxime, this would yield N-(1,3-dimethylbutyl)acetamide or N-(4-methylpentan-2-yl)acetamide, depending on which alkyl group migrates. These amides could be investigated as novel solvents, plasticizers, or precursors for other fine chemicals.

Reduction to Amines: Catalytic hydrogenation of the oxime can yield the corresponding primary amine, 4-methylpentan-2-amine. wikipedia.orgmdpi.com This amine is a valuable building block for synthesizing pharmaceuticals, agrochemicals, and corrosion inhibitors. Developing selective catalytic systems for this transformation is a key research goal.

Conversion to Nitriles: Under dehydration conditions, oximes derived from aldehydes can form nitriles. While less direct for ketoximes, related fragmentation reactions can still be a source of valuable chemical intermediates. wikipedia.org

Iminyl Radical Formation: Modern photoredox catalysis allows for the gentle fragmentation of the N–O bond in oxime esters to generate iminyl radicals. nsf.gov These highly reactive intermediates can participate in a variety of C–C and C–N bond-forming reactions, providing a pathway to complex nitrogen-containing molecules that would be otherwise difficult to access.

By systematically exploring these derivatization pathways, researchers can expand the chemical space accessible from 2-Pentanone, 4-methyl-, oxime, potentially discovering new compounds with unique and valuable industrial applications.

Q & A

Q. What are the key physical and chemical properties of 4-methyl-2-pentanone oxime, and how are they determined experimentally?

The physical properties of 4-methyl-2-pentanone oxime (CAS 623-40-5) include a molecular weight of 101.15 g/mol, boiling point of 169°C at 8 mmHg, and a density of 0.9095 g/cm³. These properties are typically determined using gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . For structural confirmation, infrared (IR) spectroscopy identifies functional groups like the oxime (C=N-O) moiety, while X-ray crystallography or computational modeling (e.g., DFT) validates bond angles and torsional modes .

Q. What synthetic routes are available for preparing 4-methyl-2-pentanone oxime in laboratory settings?

A common method involves reacting 4-methyl-2-pentanone with hydroxylamine hydrochloride (NH₂OH·HCl) under acidic or neutral conditions. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime. Solvent choice (e.g., ethanol or water) and pH optimization (pH 4–6) are critical for yield enhancement . Retrosynthetic analysis suggests alternative pathways using acetoacetic ester derivatives, though these require additional functional group transformations .

Q. Which analytical techniques are most effective for detecting 4-methyl-2-pentanone oxime in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with electron ionization (EI) generating characteristic fragments such as m/z 58 (C₃H₆N⁺) and m/z 43 (C₂H₃O⁺) . High-performance liquid chromatography (HPLC) with UV detection (λ = 210–240 nm) is preferred for polar matrices. For trace analysis, tandem MS (MS/MS) improves sensitivity, while NMR (¹H/¹³C) resolves structural ambiguities in complex mixtures .

Advanced Research Questions

Q. How do discrepancies in identifying 4-methyl-2-pentanone oxime arise in analytical workflows, and how can they be resolved?

Misidentification often occurs due to isobaric interferences (e.g., 2-hexanone oxime vs. 2-pentanone oxime) or incomplete chromatographic separation. To mitigate this, researchers should:

Q. What is the atmospheric fate of 4-methyl-2-pentanone oxime, and how does it interact with reactive intermediates like Criegee intermediates (CIs)?